![molecular formula C19H19N3O2S B2930715 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide CAS No. 1424704-52-8](/img/structure/B2930715.png)
2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide
Descripción
The compound 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide is a sulfonamide derivative featuring a methyl-substituted phenyl group attached to an ethene sulfonamide backbone. Sulfonamides are well-known pharmacophores in medicinal chemistry, often associated with antimicrobial, anti-inflammatory, or enzyme-inhibitory activities .
Propiedades
IUPAC Name |
2-(4-methylphenyl)-N-[4-(pyrazol-1-ylmethyl)phenyl]ethenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-16-3-5-17(6-4-16)11-14-25(23,24)21-19-9-7-18(8-10-19)15-22-13-2-12-20-22/h2-14,21H,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPDLDYVYFKSIKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)NC2=CC=C(C=C2)CN3C=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Target of Action
Similar compounds have been known to target receptor tyrosine kinases (tk), which play a crucial role in cell signaling pathways.
Mode of Action
For instance, some compounds inhibit the phosphorylation of proteins, thereby altering the signaling pathways.
Actividad Biológica
The compound 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide represents a class of pyrazole derivatives that have gained attention due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The molecular structure of the compound can be described as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂S
- Molecular Weight : 334.41 g/mol
This compound features a sulfonamide group, a pyrazole moiety, and aromatic rings, which are critical for its biological activity.
Antitumor Activity
Studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has shown inhibitory activity against various cancer cell lines, particularly through mechanisms involving the inhibition of key signaling pathways such as BRAF(V600E) and EGFR. These pathways are crucial in tumor growth and proliferation .
Anti-inflammatory Properties
Research has demonstrated that compounds containing pyrazole structures can modulate inflammatory responses. Specifically, the compound has been evaluated for its ability to inhibit nitric oxide production in LPS-stimulated microglial cells, suggesting potential applications in neuroinflammatory conditions like Parkinson's disease .
Antibacterial and Antifungal Activities
The sulfonamide component enhances the antibacterial and antifungal properties of the compound. In vitro studies have shown that it exhibits activity against several bacterial strains, including Staphylococcus aureus, and various fungal pathogens. The Minimum Inhibitory Concentration (MIC) values indicate potent antimicrobial effects, making it a candidate for further development in treating infectious diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key findings include:
- The presence of electron-donating groups (e.g., methyl groups) on the aromatic rings enhances activity.
- The positioning of the sulfonamide group significantly influences both solubility and bioavailability.
Table 1 summarizes some SAR findings related to similar compounds:
Compound | Substituent | Biological Activity | MIC (µg/mL) |
---|---|---|---|
3a | -CH₃ | Antitubercular | 6.25 |
3b | -OCH₃ | Antibacterial | 12.5 |
3c | -Cl | Antifungal | 25 |
Case Studies
Several studies have highlighted the effectiveness of pyrazole derivatives in treating specific conditions:
- Neuroinflammation : A study demonstrated that a related pyrazole derivative significantly reduced neuroinflammation markers in animal models of Parkinson's disease, suggesting potential therapeutic benefits in neurodegenerative disorders .
- Cancer Treatment : Another research project indicated that compounds similar to our target molecule effectively inhibited tumor growth in xenograft models by targeting multiple oncogenic pathways .
Comparación Con Compuestos Similares
Comparison with Structural Analogs
Structural and Functional Group Analysis
The compound’s closest analogs include sulfonamide derivatives with variations in aromatic substituents or backbone modifications. Key examples from the literature include:
Table 1: Structural Comparison of Sulfonamide Derivatives
Key Observations :
Substituent Effects: The target compound features a 4-methylphenyl group, which enhances lipophilicity compared to the 4-chlorophenyl analog in Table 1. The pyrazolylmethyl group in the target compound introduces hydrogen-bonding capacity, which is absent in the 4-chlorophenyl analog. This could improve solubility or target binding in biological systems.
Backbone Modifications: The sulfamide derivative (third entry in Table 1) replaces the ethene sulfonamide backbone with a sulfamide linkage.
Hypothesized Physicochemical Properties
Table 2: Estimated Physicochemical Parameters
Key Insights :
- The target compound exhibits moderate lipophilicity (LogP ~3.5), making it more membrane-permeable than the polar pyridine-containing sulfamide (LogP ~2.0) but less lipophilic than the chlorophenyl analog (LogP ~3.8).
- The pyrazolylmethyl group increases hydrogen-bond acceptors (HBA) and polar surface area (PSA), which may enhance solubility in aqueous environments compared to the chlorophenyl analog.
Q & A
Q. What are the recommended synthetic routes for 2-(4-methylphenyl)-N-{4-[(1H-pyrazol-1-yl)methyl]phenyl}ethene-1-sulfonamide, and how can purity be validated?
Methodological Answer:
- Synthesis: The compound can be synthesized via nucleophilic substitution between a sulfonyl chloride derivative (e.g., ethene-1-sulfonyl chloride) and an amine-containing intermediate (e.g., 4-[(1H-pyrazol-1-yl)methyl]aniline). The reaction typically proceeds in anhydrous dichloromethane with a base like triethylamine to neutralize HCl byproducts .
- Purification: Use column chromatography with silica gel and a gradient eluent (e.g., hexane/ethyl acetate). Monitor purity via TLC (Rf ~0.5 in 1:1 hexane/EtOAc).
- Validation: Confirm structure using (e.g., aromatic protons at δ 7.2–7.8 ppm, pyrazole protons at δ 8.1–8.3 ppm) and high-resolution mass spectrometry (HRMS) with <2 ppm error .
Q. Which crystallographic tools are optimal for resolving the 3D structure of this sulfonamide derivative?
Methodological Answer:
- Data Collection: Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts.
- Structure Solution: Employ direct methods in SHELXT (for initial phase estimation) .
- Refinement: Refine anisotropic displacement parameters with SHELXL, applying restraints for disordered groups (e.g., methyl or pyrazole moieties) and validating with R-factor convergence (<5% discrepancy) .
- Visualization: Generate ORTEP diagrams using WinGX/ORTEP-III to illustrate anisotropic thermal ellipsoids and hydrogen-bonding networks .
Advanced Research Questions
Q. How can electron density discrepancies in X-ray data for the pyrazole-methylphenyl moiety be resolved?
Methodological Answer:
- Disorder Modeling: In SHELXL, split the disordered moiety into two or more positions (e.g., pyrazole ring rotation) and refine occupancy factors with PART instructions. Apply SIMU and DELU restraints to stabilize geometry .
- Validation: Cross-check residual density maps (e.g., Fo–Fc maps) to ensure peaks <0.3 eÅ. Use PLATON’s ADDSYM to detect missed symmetry operations .
- Case Study: For similar sulfonamides, partial occupancy of methyl groups was resolved by integrating Hirshfeld surface analysis to confirm intermolecular interactions .
Q. What strategies are effective for evaluating this compound’s biological activity, such as enzyme inhibition or antiviral potential?
Methodological Answer:
- Target Selection: Prioritize targets based on structural analogs. For example, sulfonamides with pyrazole groups have shown activity against carbonic anhydrase or viral polymerases .
- Docking Studies: Use AutoDock Vina or Schrödinger Glide to dock the compound into target binding pockets (e.g., DNA polymerase active site). Validate with MM-GBSA binding energy calculations .
- In Vitro Assays: Perform enzyme inhibition assays (IC determination) or antiviral plaque reduction assays. Include positive controls (e.g., acetazolamide for carbonic anhydrase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Analog Synthesis: Modify the pyrazole’s substituents (e.g., replace methylphenyl with fluorophenyl) or vary the sulfonamide’s linker length. Use parallel synthesis for rapid screening .
- Data Analysis: Apply QSAR models (e.g., CoMFA or Random Forest regression) to correlate substituent electronegativity/logP with activity. Validate with leave-one-out cross-validation (LOOCV) .
- Case Study: Pyrazole-sulfonamide analogs with bulkier substituents showed enhanced antiviral activity due to hydrophobic pocket interactions .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.